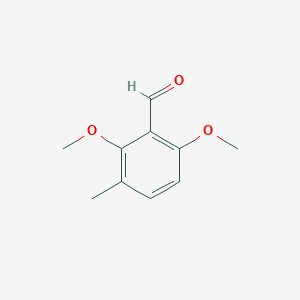

2,6-Dimethoxy-3-methylbenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6-Dimethoxy-3-methylbenzaldehyde is a chemical compound with the CAS Number: 251654-46-3 . It has a molecular weight of 180.2 and is typically in powder form . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Molecular Structure Analysis

The IUPAC name for 2,6-Dimethoxy-3-methylbenzaldehyde is the same as its common name . The InChI code for this compound is1S/C10H12O3/c1-7-4-5-9 (12-2)8 (6-11)10 (7)13-3/h4-6H,1-3H3 . Physical And Chemical Properties Analysis

2,6-Dimethoxy-3-methylbenzaldehyde is a powder that is stored at room temperature .Applications De Recherche Scientifique

Synthesis and Chemical Processes

- Synthesis of Dimethoxytoluic Acid : A process for preparing 3,4-dimethoxy-o-toluic acid from 2,3-dimethoxybenzaldehyde has been developed, involving catalytic reduction, bromination, and transformation into a carboxylic acid (Connolly et al., 2004).

- Ortho-bromination of Benzaldoximes : A study on the synthesis of substituted 2-bromobenzaldehydes from benzaldehydes using palladium-catalyzed ortho-bromination as a key step (Dubost et al., 2011).

- Novel Synthesis of Dihydropyridine : A one-pot synthesis of a specific dihydropyridine compound from methyl 3-oxobutanoate, ammonium carbonate, and dimethoxy nitrobenzaldehyde using Hantzsch synthesis (Maru & Shah, 2013).

Molecular and Crystal Studies

- Molecular Crystal Structure Analysis : The molecular crystal structure of a dihydropyridine compound synthesized from a dimethoxy nitrobenzaldehyde derivative was investigated by X-ray diffraction (Maru & Shah, 2013).

- Optical Studies of Metal Complexes : A study on the synthesis and optical properties of metal complexes involving a dimethoxy benzaldehyde derivative (Mekkey et al., 2020).

Photoreactive Properties

- Photochemistry of Phenacyl Derivatives : Investigation of the photoreactivity of 2-(alkoxymethyl)-5-methyl-alpha-chloroacetophenones and related compounds (Plíštil et al., 2006).

Miscellaneous Applications

- Synthesis of Antineoplastic Agents : The synthesis and evaluation of compounds derived from 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene for potential anticancer applications (Pettit et al., 2003).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 2,6-Dimethoxy-3-methylbenzaldehyde are the components of the cellular antioxidation system in fungi . This includes enzymes such as superoxide dismutases and glutathione reductase . These enzymes play a crucial role in maintaining the redox balance within the cell and protecting it from oxidative stress .

Mode of Action

2,6-Dimethoxy-3-methylbenzaldehyde disrupts the cellular antioxidation system of fungi . It acts as a redox-active compound, destabilizing cellular redox homeostasis and inhibiting microbial growth . The compound’s antifungal activity is enhanced by the presence of an ortho-hydroxyl group in the aromatic ring .

Biochemical Pathways

The compound affects the oxidative stress-response pathway . By disrupting the cellular antioxidation system, it induces oxidative stress in the fungal cells . This leads to a disruption of normal cellular functions and ultimately inhibits the growth of the fungi .

Result of Action

The result of the action of 2,6-Dimethoxy-3-methylbenzaldehyde is the effective inhibition of fungal growth . By disrupting the cellular antioxidation system, it induces oxidative stress in the fungal cells, leading to growth inhibition .

Propriétés

IUPAC Name |

2,6-dimethoxy-3-methylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-4-5-9(12-2)8(6-11)10(7)13-3/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDORDWURDQRPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)OC)C=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethoxy-3-methylbenzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B2854701.png)

![N-[(2-methoxyphenyl)methyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2854703.png)

![ethyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate](/img/structure/B2854705.png)

![Diethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2854706.png)

![2-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2854709.png)

![N-[4-Bromo-2-(prop-2-ynylamino)phenyl]acetamide](/img/structure/B2854711.png)

![2-((3-benzyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B2854713.png)

![(4S,5S)-2-[2-[(4S,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole](/img/no-structure.png)

![1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethyl 3-[methyl(4-methylphenyl)sulfamoyl]benzoate](/img/structure/B2854717.png)

![8-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B2854718.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2854719.png)